

An In-depth Technical Guide to the Olfactory Properties of Isoamyl Angelate

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Compound of Interest

Compound Name: *Isoamyl angelate*

Cat. No.: *B085175*

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Abstract

Isoamyl angelate, a naturally occurring ester, is a significant contributor to the characteristic aroma of Roman chamomile oil. Its complex olfactory profile, described as a blend of floral, fruity, and herbaceous notes, makes it a molecule of interest in the fields of flavor and fragrance chemistry, as well as in sensory science and drug development where understanding chemosensory perception is crucial. This technical guide provides a comprehensive overview of the olfactory properties of **isoamyl angelate**, including its detailed odor profile, physicochemical characteristics, and proposed experimental protocols for its synthesis, analytical quantification, and sensory evaluation. Furthermore, this guide illustrates the fundamental signaling pathways involved in odor perception and the logical relationship between the molecular structure of **isoamyl angelate** and its aromatic qualities.

Introduction

Isoamyl angelate, systematically named 3-methylbutyl (2Z)-2-methylbut-2-enoate, is an organic ester that plays a key role in the aromatic bouquet of various natural products, most notably Roman chamomile (*Chamaemelum nobile*) essential oil.^[1] Its unique and pleasant aroma, which is often described as warm-herbaceous, wine-like, ethereal, and fruity-fresh, has led to its use in the flavor and fragrance industry.^{[2][3]} Understanding the specific olfactory properties of this molecule is essential for its effective application and for broader research into structure-odor relationships and the mechanisms of chemosensory perception. This guide aims

to consolidate the available technical information on **isoamyl angelate** and provide detailed methodologies for its study.

Physicochemical Properties

A summary of the key physicochemical properties of **isoamyl angelate** is presented in Table 1. These properties are essential for its handling, analysis, and understanding its behavior in various matrices.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ O ₂	[4]
Molecular Weight	170.25 g/mol	[4]
CAS Number	10482-55-0	[2]
Appearance	Colorless to almost colorless clear liquid	[3]
Boiling Point	201 °C	[3][5]
Density	0.89 g/cm ³	[3]
Refractive Index	1.4370 - 1.4390	[3]
Solubility	Insoluble in water	[6]
Odor Profile	Floral, fruity, chamomile, warm-herbaceous, wine-like, ethereal, fresh	[2][3][6]

Olfactory Profile and Threshold

The odor of **isoamyl angelate** is multifaceted, with descriptors ranging from floral and fruity (specifically chamomile) to warm-herbaceous, wine-like, and ethereal with fresh undertones.[2][3][6] This complexity makes it a valuable component in creating nuanced fragrance and flavor profiles.

A critical parameter for characterizing the potency of an odorant is its olfactory detection threshold, which is the minimum concentration detectable by the human sense of smell. To

date, a specific, published olfactory detection threshold for **isoamyl angelate** in either air or water has not been readily identified in the available scientific literature.

For the purpose of comparison, the olfactory detection threshold for a structurally similar ester, isoamyl acetate, which is known for its distinct banana-like aroma, has been reported. The odor threshold for isoamyl acetate in water is approximately 2 parts per billion (ppb).^[7] It is important to note that this value is for a different, albeit related, compound and should be used with caution as a proxy for the potency of **isoamyl angelate**.

Experimental Protocols

Synthesis of Isoamyl Angelate via Fischer Esterification

The following protocol describes a general method for the synthesis of **isoamyl angelate** based on the well-established Fischer esterification reaction, adapted from procedures for similar esters like isoamyl acetate.^{[8][9][10][11][12][13]}

Materials:

- Isoamyl alcohol (3-methyl-1-butanol)
- Angelic acid ((2Z)-2-methyl-2-butenoic acid)
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- 5% Sodium bicarbonate solution
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium chloride solution (brine)

Apparatus:

- Round-bottom flask
- Reflux condenser

- Heating mantle with a magnetic stirrer
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine a molar excess of isoamyl alcohol with angelic acid. A typical molar ratio would be 2:1 or 3:1 of alcohol to acid to drive the equilibrium towards the product.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the flask while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours to allow the reaction to proceed to equilibrium. The reaction should be monitored by thin-layer chromatography (TLC) to assess its completion.
- **Work-up:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
- **Extraction:** Add an equal volume of deionized water and extract the product into an organic solvent like diethyl ether.
- **Washing:** Wash the organic layer sequentially with:
 - 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution).
 - Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the solvent by rotary evaporation.

- Purification: Purify the crude **isoamyl angelate** by fractional distillation under reduced pressure to obtain the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the quantitative analysis of **isoamyl angelate** in a sample matrix, such as an essential oil or a beverage, based on standard methods for flavor ester analysis.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[14\]](#)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

Sample Preparation:

- Liquid Samples (e.g., beverages): Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether). Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for volatile analysis.[\[1\]](#)
- Essential Oils: Dilute the essential oil in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

- Injector Temperature: 250 °C
- Injection Mode: Splitless or split (e.g., 20:1 ratio)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp: 5 °C/min to 240 °C

- Hold: 5 minutes at 240 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

Data Analysis:

- Identify **isoamyl angelate** by comparing its mass spectrum and retention time with that of a pure standard.
- Quantify the concentration of **isoamyl angelate** using an internal standard method.

Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

The following protocol outlines a Quantitative Descriptive Analysis (QDA) to characterize the olfactory profile of **isoamyl angelate**.^{[12][13][15][16][17]}

Panel Selection and Training:

- Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.
- Conduct training sessions to familiarize panelists with the QDA methodology and to develop a consensus vocabulary for describing the aroma of **isoamyl angelate**. Reference standards for various fruity, floral, and herbaceous notes should be provided.

Sample Preparation and Presentation:

- Prepare a series of dilutions of **isoamyl angelate** in an odorless solvent (e.g., mineral oil or propylene glycol) at concentrations above its detection threshold.
- Present the samples in coded, capped glass vials or on unscented smelling strips.

- Samples should be presented in a randomized order to each panelist.

Evaluation Procedure:

- Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
- Developed descriptors for **isoamyl angelate** may include:
 - Fruity: (e.g., apple, pear, tropical fruit)
 - Floral: (e.g., chamomile, rose)
 - Herbaceous: (e.g., green, hay-like)
 - Winy/Ethereal:
 - Sweet:
- Panelists should cleanse their palate with water and wait for a specified time between samples to avoid olfactory fatigue.

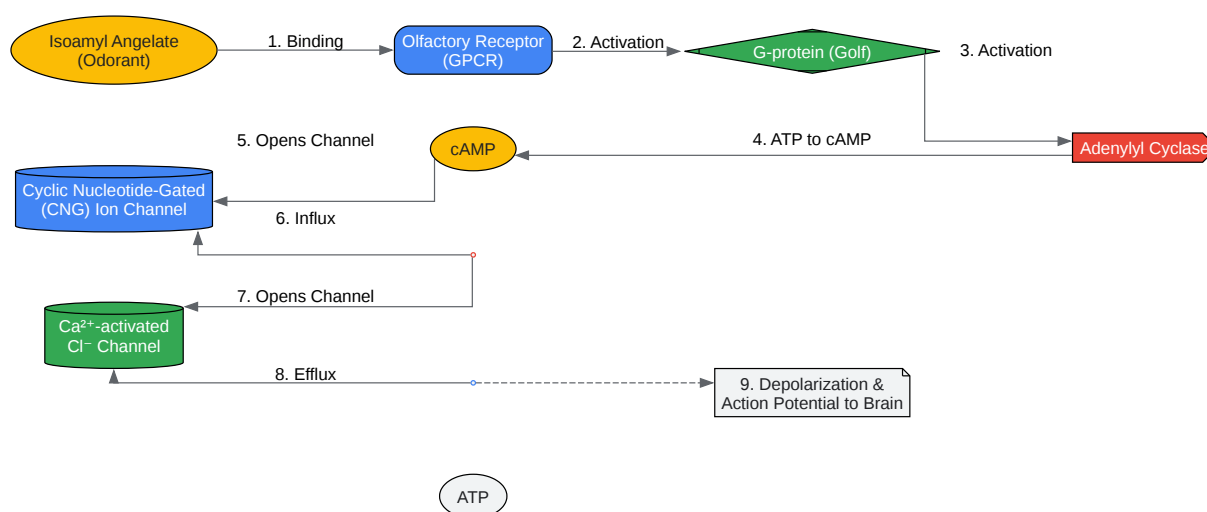
Data Analysis:

- Convert the line scale ratings to numerical data.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
- Generate a sensory profile (spider web plot) to visualize the aroma characteristics of **isoamyl angelate**.

Signaling Pathways and Structure-Odor Relationship

Olfactory Signal Transduction Pathway

The perception of odorants like **isoamyl angelate** begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule initiates a signal transduction cascade, as depicted in the following diagram.



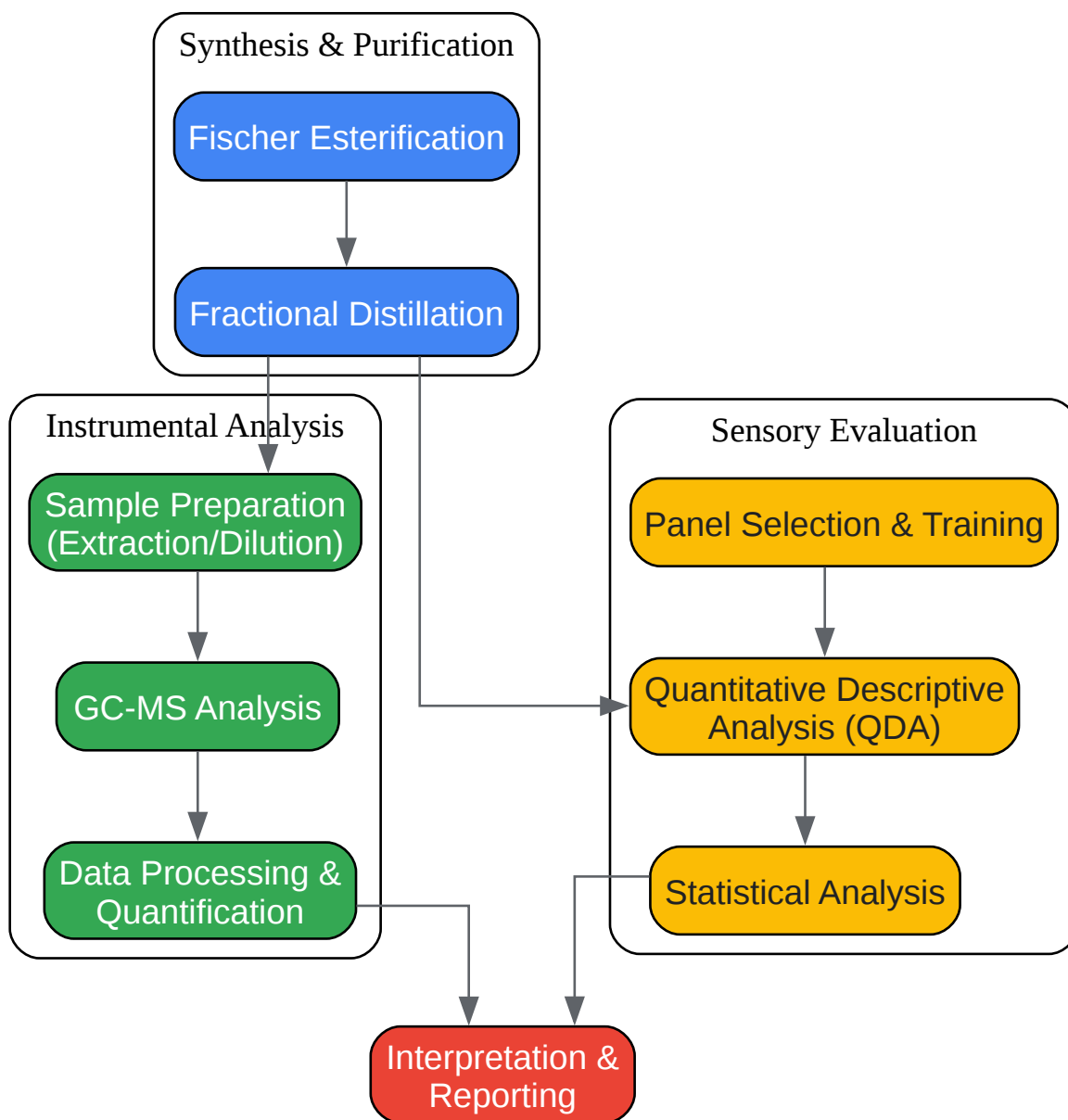
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Caption: Olfactory signal transduction cascade initiated by an odorant.

This cascade results in the depolarization of the olfactory sensory neuron and the generation of an action potential, which is transmitted to the olfactory bulb in the brain for further processing.

Experimental Workflow for Olfactory Analysis

A typical experimental workflow for the comprehensive olfactory analysis of a compound like **isoamyl angelate** involves several key stages, from sample preparation to data interpretation.



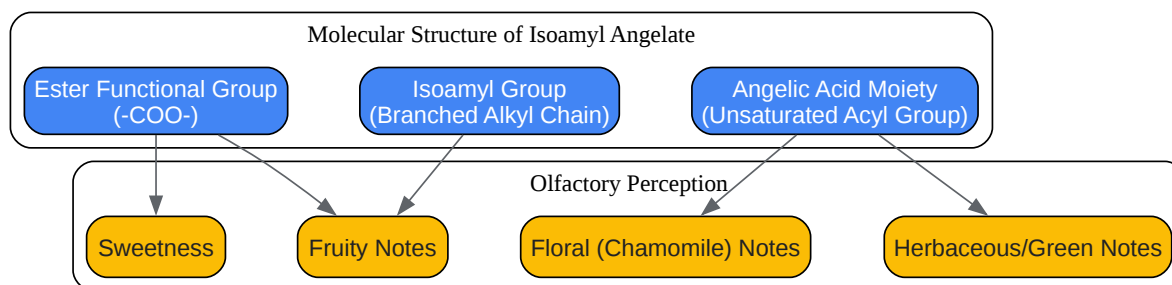
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Caption: Workflow for olfactory analysis of **isoamyl angelate**.

Structure-Odor Relationship

The olfactory perception of **isoamyl angelate** is directly linked to its molecular structure. The presence of the ester functional group is primarily responsible for its characteristic fruity and

sweet notes. The overall size and shape of the molecule, as well as the specific arrangement of its atoms, determine its interaction with olfactory receptors.



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Caption: Relationship between chemical structure and odor perception.

The isoamyl (3-methylbutyl) portion of the ester contributes to the fruity character, while the angelic acid moiety, with its double bond, is likely responsible for the more complex floral and herbaceous nuances.

Conclusion

Isoamyl angelate is a valuable aroma compound with a complex and desirable olfactory profile. This technical guide has provided a detailed overview of its known properties and has outlined comprehensive experimental protocols for its synthesis, analysis, and sensory characterization. The provided diagrams illustrate the fundamental biological and experimental processes related to its perception. While a specific olfactory threshold for **isoamyl angelate** remains to be determined, the information and methodologies presented here offer a solid foundation for researchers, scientists, and drug development professionals to further investigate this intriguing molecule and its role in chemosensory science.

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